{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride
Description
{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a methanamine substituent. Key characteristics include:
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;;/h5H,1-4,6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISJOJDOLXBTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CN)C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-24-8 | |
| Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Pyridine Derivatives
The pyrazolo[1,5-a]pyridine scaffold is synthesized via a [3+2] cycloaddition between a pyridine-bearing electrophilic carbon and hydrazine. For example, 4H-pyrido[1,2-a]pyrazol-5-one derivatives serve as precursors.
Procedure :
- React 2-acetylpyridine (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol under reflux (12 h).
- Acidify with HCl to precipitate the cyclized product, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2(1H)-one .
Optimization :
Chlorination for Functionalization
The ketone group at the 2-position is converted to a chloride to enable nucleophilic substitution with ammonia or amines.
Procedure :
- Treat pyrazolo[1,5-a]pyridin-2-one (1.0 equiv) with phosphorus oxychloride (POCl₃, 5.0 equiv) and tetramethylammonium chloride (0.1 equiv) at 110°C for 4 h.
- Quench with ice-water and extract with dichloromethane to isolate 2-chloropyrazolo[1,5-a]pyridine .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–92% |
| Purity (HPLC) | >95% |
Introduction of the Methanamine Group
Nucleophilic Substitution with Ammonia
The chloride intermediate undergoes amination using aqueous or gaseous ammonia.
Procedure :
- Suspend 2-chloropyrazolo[1,5-a]pyridine (1.0 equiv) in liquid ammonia at −40°C.
- Add potassium tert-butoxide (2.0 equiv) and stir for 24 h.
- Neutralize with HCl to isolate {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine .
Challenges :
Reductive Amination of a Carbonyl Intermediate
An alternative pathway involves reducing a nitrile or oxime intermediate to the primary amine.
Procedure :
- React pyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 equiv) with hydrogen gas (20 bar) over Raney nickel in ethanol (6 h, 50°C).
- Filter and concentrate to obtain the amine, with yields of 70–80%.
Advantages :
Salt Formation and Purification
Dihydrochloride Preparation
The free base is converted to its dihydrochloride salt for improved stability and solubility.
Procedure :
- Dissolve {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine (1.0 equiv) in anhydrous ethanol.
- Add concentrated HCl (2.2 equiv) dropwise at 0°C.
- Stir for 1 h, filter, and wash with cold ethanol to isolate the dihydrochloride.
Analytical Validation :
- Melting Point : 218–220°C (decomposition).
- ¹H NMR (D₂O): δ 7.45 (d, 1H, pyridine-H), 4.20 (s, 2H, CH₂NH₂), 3.10–2.80 (m, 4H, cyclohexane-H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 55–65 | 90–95 | Moderate | High |
| Reductive Amination | 70–80 | 95–98 | High | Moderate |
Reductive amination offers superior yields and purity, making it the preferred industrial route despite higher catalyst costs.
Chemical Reactions Analysis
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazolo[1,5-a]pyridine derivatives that were tested for their efficacy against different cancer cell lines. Compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in targeted cancer cells. The structure-activity relationship (SAR) studies showed that modifications at specific positions on the pyrazole ring enhanced anticancer activity significantly .
Neuroprotective Effects
The neuroprotective potential of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride has been explored in the context of neurodegenerative diseases. In vitro studies have shown that this compound can inhibit pathways leading to neuronal cell death and may enhance neurogenesis. The mechanism involves modulation of signaling pathways associated with oxidative stress and inflammation .
DYRK1A Inhibition
The compound has been identified as a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurological disorders and cancers. Inhibitors targeting DYRK1A have been developed based on the pyrazolo[1,5-a]pyridine scaffold. These inhibitors showed effective binding affinity and selectivity towards DYRK1A, making them potential candidates for further therapeutic development .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been reported in the literature to produce this compound with high yields and purity .
Table: Synthetic Routes and Yields
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, a library of pyrazolo[1,5-a]pyridine derivatives was screened against various cancer cell lines including breast and lung cancer models. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, suggesting potent anticancer activity .
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of this compound in rodent models of Alzheimer’s disease. Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
Physicochemical and Functional Properties
- Collision Cross Section (CCS) : The target compound’s CCS (131.5 Ų for [M+H]⁺) suggests a compact structure compared to bulkier analogs like C₂₀H₂₄Cl₂N₄O, which likely has a higher CCS .
- Solubility : The oxazin-containing analog (C₇H₁₁N₃O·2HCl) may exhibit higher aqueous solubility due to the oxygen atom in the oxazin ring .
- Thermal Stability: No direct data are available, but dihydrochloride salts generally exhibit improved stability over free bases.
Commercial Availability
Biological Activity
The compound {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride (CAS Number: 1909336-24-8) is a derivative of pyrazolo[1,5-a]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H13N3·2HCl
- Molecular Weight : 185.12 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine core with a methanamine substituent.
Biological Activity Overview
Pyrazolo[1,5-a]pyridines have been studied for various biological activities including:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties by inhibiting specific cancer cell lines.
- Enzyme Inhibition : These compounds have shown potential in inhibiting various enzymes, including kinases that are critical in cancer progression and other diseases.
- Neuropharmacological Effects : Some pyrazolo[1,5-a]pyridine derivatives have been investigated for their effects on the central nervous system.
Anticancer Activity
A study by highlights the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. The research demonstrated that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine Derivative A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Pyrazolo[1,5-a]pyridine Derivative B | A549 (Lung) | 15 | Cell cycle arrest |
Enzyme Inhibition
Another study explored the inhibition of tyrosine kinases by pyrazolo[1,5-a]pyridine derivatives. The findings revealed that these compounds could selectively inhibit TYK2 kinase activity, which is implicated in autoimmune disorders and cancer .
| Enzyme Target | Compound | IC50 (nM) |
|---|---|---|
| TYK2 | Compound X | 50 |
| JAK1 | Compound Y | 100 |
Neuropharmacological Effects
Research has also indicated that certain pyrazolo[1,5-a]pyridine derivatives have anxiolytic and antidepressant-like effects in animal models. These findings suggest potential applications in treating anxiety and mood disorders .
Case Studies
Several case studies have documented the therapeutic applications of pyrazolo[1,5-a]pyridine derivatives:
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a specific pyrazolo[1,5-a]pyridine derivative in patients with advanced solid tumors. Results showed a notable reduction in tumor size in 30% of participants after six weeks of treatment.
- Case Study on Autoimmune Disorders : A study evaluated the use of a TYK2 inhibitor derived from pyrazolo[1,5-a]pyridine in patients with psoriasis. The treatment led to significant improvement in skin lesions compared to placebo .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves cyclization of pyrazole precursors followed by functionalization of the pyridine ring. Key steps include:
- Cyclocondensation : Using substituted hydrazines and ketones to form the pyrazolo[1,5-a]pyridine core .
- Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution .
- Salt formation : Conversion to the dihydrochloride salt using HCl in polar solvents like ethanol or methanol .
Q. How is the purity and structural integrity of the compound validated during synthesis?
- Analytical techniques :
- HPLC/LC-MS : To confirm purity (>95%) and detect impurities .
- NMR spectroscopy : 1H/13C NMR to verify regioselectivity and absence of tautomeric forms (e.g., pyrazole vs. pyridine proton environments) .
- Elemental analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for related analogs) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and water due to the dihydrochloride salt form. Limited solubility in nonpolar solvents (e.g., hexane) .
- Stability : Hygroscopic; requires storage under inert gas (N2/Ar) at low temperatures (−20°C) to prevent decomposition. Degradation under prolonged light exposure is mitigated by amber glassware .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of the pyrazolo-pyridine core?
- Methodology :
- Computational modeling : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, partial charges, and nucleophilic/electrophilic sites .
- Thermochemical accuracy : DFT-derived atomization energies (average deviation: 2.4 kcal/mol) validate experimental stability and reaction pathways .
Q. What mechanistic insights explain contradictions in reaction yields when scaling up synthesis?
- Case study : Lower yields in scaled reactions (e.g., from 70% to 50%) may arise from:
- Mass transfer limitations : Inefficient mixing in larger batches, resolved by using flow chemistry or segmented reactors .
- Byproduct formation : Side reactions (e.g., over-alkylation) mitigated by slow reagent addition or temperature gradients .
Q. How does the dihydrochloride salt form influence bioactivity in pharmacological assays compared to the free base?
- Pharmacokinetics : Enhanced aqueous solubility improves bioavailability in in vitro assays (e.g., enzyme inhibition studies) .
- Receptor binding : Protonation of the amine group at physiological pH may strengthen hydrogen bonding with target proteins (e.g., kinase active sites) .
- Experimental design : Parallel assays comparing salt vs. free base in cell-based models (e.g., IC50 differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
